Tephrosin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Tephrosin is a natural compound classified as a rotenoid, primarily isolated from the plant Tephrosia vogelii. It is characterized by its complex structure, comprising a pentacyclic aromatic ether and cyclic ketone, with the molecular formula . Tephrosin exhibits significant biological activities, particularly in cancer research, where it has been noted for its potential anti-cancer properties.

Anticancer Properties

Studies have shown tephrosin to possess promising antitumor effects, with research focusing on its ability to:

- Induce apoptosis (programmed cell death) in cancer cells, including pancreatic cancer cells [].

- Suppress tumor growth in various cancers like skin and colon cancer [].

These findings suggest tephrosin's potential as a chemotherapeutic agent. However, further research is crucial to:

- Elucidate the detailed mechanisms underlying its anticancer activity [].

- Evaluate its efficacy and safety in clinical trials.

Other Research Applications

Beyond cancer research, tephrosin is being explored in other scientific areas, including:

- Neurodegenerative diseases: Studies suggest tephrosin may have neuroprotective effects and could potentially be beneficial in conditions like Parkinson's disease []. However, further research is needed to confirm these findings and understand its mechanisms of action.

- Insecticidal properties: Tephrosin, like other rotenoids, exhibits insecticidal activity. However, due to concerns about its toxicity and potential environmental impact, its use as a commercial insecticide is limited [].

Tephrosin is recognized for its anti-cancer properties. Research indicates that it can resensitize paclitaxel-resistant ovarian cancer cells to chemotherapy by inhibiting the fibroblast growth factor receptor 1 signaling pathway . Furthermore, tephrosin has shown cytotoxic effects on various cancer cell lines, including inducing autophagic cell death and inhibiting key survival pathways such as AKT and STAT3 . Its ability to bind to DNA has also been explored, revealing potential mechanisms for its cytotoxicity against tumor cells .

The synthesis of tephrosin can be achieved via several methods:

- Total Synthesis: Utilizing organocatalyzed dynamic kinetic resolution to construct the core structure rapidly .

- Semi-Synthesis: A two-step process involving the transformation of rotenone into rot-2′-enonic acid, followed by hydroxylation to yield tephrosin .

- Modular Synthesis: Employing vinyl iodides as key building blocks to construct the required substructures efficiently .

These methods highlight the versatility and efficiency in producing tephrosin for research and therapeutic applications.

Tephrosin has several applications in medicinal chemistry:

- Cancer Treatment: Its primary application lies in oncology, where it is studied for its ability to enhance the efficacy of existing chemotherapeutic agents.

- Natural Pesticide: Due to its rotenoid nature, tephrosin may also be explored as a natural pesticide given the broader context of rotenoids in pest control.

- Biochemical Research: Tephrosin serves as a valuable tool in studying cellular mechanisms related to apoptosis and drug resistance.

Interaction studies involving tephrosin have focused on its binding affinity with DNA and proteins. Spectroscopic techniques have demonstrated that tephrosin can intercalate with calf thymus DNA, affecting cellular functions and contributing to its cytotoxic effects . Additionally, studies have shown that tephrosin interacts with various signaling pathways that are critical in cancer cell survival and proliferation.

Tephrosin shares structural and functional similarities with several other compounds in the rotenoid family. Here are some notable comparisons:

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Rotenone | Rotenoid | Insecticide; mitochondrial inhibitor | Widely used as a pesticide |

| Deguelin | Rotenoid | Anti-cancer; inhibits cell proliferation | Similar structure but different activity profile |

| Milletosin | Rotenoid | Anti-cancer; cytotoxic effects | Less studied compared to tephrosin |

| 12a-Hydroxyrotenone | Rotenoid | Anti-cancer; potential therapeutic use | Hydroxyl group alters activity |

Tephrosin is unique due to its specific ability to resensitize drug-resistant cancer cells while exhibiting strong cytotoxic properties against various cancer types.

Tephrosin (CAS RN: 76-80-2), a member of the rotenoid family, was first isolated from Tephrosia purpurea (L.) Pers. and T. vogelii Hook.f., two tropical legumes traditionally used in African and Asian ethnopharmacology. Its molecular formula (C₂₃H₂₂O₇) and molecular weight (410.42 g/mol) classify it as a complex isoflavonoid derivative. Structurally, it is distinguished by a hydroxyl group at the 12a position of the rotenoid core, contrasting with deguelin, which lacks this substituent. The compound exhibits a melting point of 198°C and is sparingly soluble in chloroform.

| Property | Value |

|---|---|

| CAS Registry Number | 76-80-2 |

| Molecular Formula | C₂₃H₂₂O₇ |

| Molecular Weight | 410.42 g/mol |

| Melting Point | 198°C |

Natural Occurrence in Plant Species

Tephrosin is predominantly found in Tephrosia species, where it accumulates in leaves and seeds. In T. vogelii, its concentration can reach 4% of the dry matter, making it a critical component of traditional fish poisons. Other notable sources include:

Position within Rotenoid Family

Rotenoids are defined by their cis-fused tetrahydrochromeno[3,4-b]chromene core. Tephrosin shares this scaffold but differs from deguelin (lacks the 12a-hydroxyl group) and rotenone (absence of a methyl group at the 3-position). This structural divergence influences its bioactivity, particularly in electron transport chain inhibition.

Historical Research Significance

Early studies on Tephrosia species focused on their ethnopharmacological uses, including wound healing and antiparasitic applications. The isolation of rotenoids in the 20th century shifted focus to their biochemical mechanisms, particularly their inhibition of mitochondrial NADH:ubiquinone oxidoreductase (Complex I). Modern research emphasizes synthetic routes to improve scalability and explore structure-activity relationships.

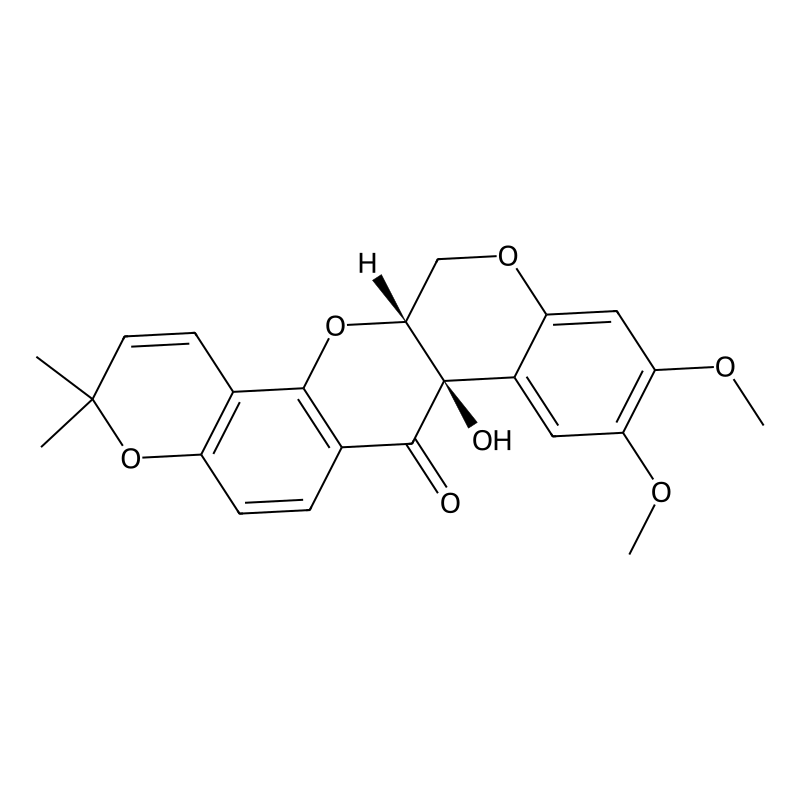

Tephrosin is a rotenoid natural product with the molecular formula C₂₃H₂₂O₇ and a molecular weight of 410.422 daltons [1] [2] [3]. The compound belongs to the class of rotenones and exhibits a complex pentacyclic structure characterized by a 13,13a-dihydro-3H-chromeno[3,4-b]pyrano[2,3-h]chromen-7(7aH)-one core framework [1] [4]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (7aR,13aR)-14-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.0³,¹².0⁴,⁹.0¹⁵,²⁰]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one [1] [2].

The structural elucidation reveals that tephrosin contains multiple functional groups including a ketone carbonyl, hydroxyl groups, methoxy substituents, and ether linkages within its polycyclic framework [4] [5]. The compound possesses a characteristic bis [1]benzopyrano system that forms the backbone of the rotenoid structure [4] [6]. Chemical Abstract Service has assigned the registry number 76-80-2 to this compound [1] [2] [4].

The structural complexity of tephrosin arises from its five interconnected ring systems, which include two benzene rings, two pyran rings, and one chromene ring [3] [4] [8]. The molecule features geminal dimethyl substitution at the 3,3-position and methoxy groups at positions 9 and 10 [1] [4] [5].

Stereochemistry and Stereoisomers

7aR,13aR Stereoconfiguration

Tephrosin exists predominantly in the (7aR,13aR) stereoconfiguration, which represents the naturally occurring enantiomer [1] [3] [24]. This specific stereochemical arrangement is characterized by two defined stereocenters at positions 7a and 13a of the pentacyclic framework [3] [24]. The 7aR,13aR configuration places the hydroxyl group at position 7a in the R configuration and the carbon center at position 13a also in the R configuration [1] [3] [24].

The stereochemical assignment is supported by Nuclear Magnetic Resonance spectroscopy and X-ray crystallographic studies, which confirm the absolute configuration of the chiral centers [5] [24]. The International Chemical Identifier string includes stereochemical information indicating the specific three-dimensional arrangement: /t19-,23-/m1/s1, which corresponds to the (7aR,13aR) configuration [1] [24].

The naturally occurring form of tephrosin demonstrates optical activity due to its chiral centers, rotating plane-polarized light in a specific direction characteristic of the R,R configuration [20] [25]. This stereochemical arrangement is crucial for the compound's biological properties and distinguishes it from other stereoisomeric forms [20] [24] [25].

Comparison with Racemic Forms

Racemic tephrosin represents a 50:50 mixture of the (7aR,13aR) and (7aS,13aS) enantiomers, which exhibits distinctly different properties compared to the optically pure natural product [20] [21] [25]. The racemic mixture displays no net optical activity because the equal proportions of enantiomers result in cancellation of their individual optical rotations [20] [25]. This optically inactive nature contrasts sharply with the naturally occurring (7aR,13aR) form, which demonstrates measurable specific rotation [20] [25] [39].

Synthetic routes often produce racemic tephrosin when stereocontrol is not implemented during the synthetic process [5] [22]. The racemic form can be distinguished from the natural enantiomer through polarimetry measurements, where the absence of optical rotation indicates the presence of equal amounts of both enantiomers [20] [21] [25]. Physical properties such as melting point and solubility may also differ between the racemic mixture and the pure enantiomer due to different crystal packing arrangements [20] [22].

The separation of racemic tephrosin into individual enantiomers requires chiral resolution techniques, which may involve the use of chiral auxiliaries or chromatographic methods employing chiral stationary phases [20] [21]. The biological activity profiles of the individual enantiomers may differ significantly, with the natural (7aR,13aR) configuration typically exhibiting the desired biological properties [22] [25].

Physicochemical Characteristics

Tephrosin exhibits distinctive physicochemical properties that characterize this rotenoid compound. The substance appears as crystalline prisms with a melting point of 198°C, though some literature reports a range of 218-220°C [4] [35] [36]. The compound demonstrates poor water solubility but shows good solubility in organic solvents including chloroform, diethyl ether, and acetone [4] [38]. Tephrosin is sparingly soluble in methanol and practically insoluble in water [4] [38].

The compound possesses a calculated density of 1.3±0.1 grams per cubic centimeter [6]. The boiling point has been estimated at 623.4±55.0°C at 760 millimeters of mercury pressure [6]. The flash point occurs at 219.3±25.0°C, indicating the temperature at which the compound can form an ignitable mixture with air [6].

Table 1: Physicochemical Properties of Tephrosin

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 410.422 g/mol | [1] [2] [3] |

| Melting Point | 198°C (218-220°C) | [4] [35] |

| Density | 1.3±0.1 g/cm³ | [6] |

| Boiling Point | 623.4±55.0°C at 760 mmHg | [6] |

| Flash Point | 219.3±25.0°C | [6] |

| Water Solubility | Practically insoluble | [4] [38] |

| Organic Solvent Solubility | Soluble in CHCl₃, ether, acetone | [4] [38] |

The vapor pressure of tephrosin is extremely low at 0.0±1.9 millimeters of mercury at 25°C, indicating minimal volatility under standard conditions [6]. The logarithm of the octanol-water partition coefficient (LogP) is 4.48, suggesting high lipophilicity and potential for bioaccumulation [6]. The polar surface area has been calculated as 83.45 square angstroms, which influences the compound's membrane permeability characteristics [6].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for tephrosin through both proton and carbon-13 spectra [23] [26] [42]. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals that correspond to the various hydrogen environments within the molecule [23] [26]. The aromatic protons typically appear in the range of 6.5-7.5 parts per million, reflecting the electronic environment of the benzene rings within the rotenoid framework [26] [42].

The methoxy groups present at positions 9 and 10 generate distinct singlet signals around 3.8-4.0 parts per million, characteristic of methyl groups attached to oxygen atoms [26] [42]. The geminal dimethyl groups at position 3,3 produce a singlet around 1.4-1.6 parts per million [26] [42]. The hydroxyl proton at position 7a appears as a broad signal that may be observed around 4.5-5.5 parts per million, depending on the solvent and concentration used [26].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the chemical environments of all carbon atoms in the tephrosin structure [42] [45]. The ketone carbonyl carbon typically resonates around 205-220 parts per million, characteristic of ketone functional groups [42] [45]. Aromatic carbons appear in the range of 125-150 parts per million, while the methoxy carbon atoms resonate around 55-60 parts per million [42] [45]. The quaternary carbon centers and those bearing hydroxyl groups show characteristic chemical shifts that aid in structural confirmation [42] [45].

Mass Spectrometry Data

Mass spectrometry analysis of tephrosin provides molecular weight confirmation and fragmentation pattern information essential for structural characterization [10] [11] [43]. Electrospray ionization mass spectrometry typically generates a molecular ion peak at mass-to-charge ratio 411 corresponding to [M+H]⁺ in positive ion mode [1]. The exact mass of 410.136553 daltons confirms the molecular formula C₂₃H₂₂O₇ [3] [6].

Liquid chromatography-mass spectrometry analysis reveals characteristic fragment ions that provide structural information about the compound [1]. Major fragment ions include peaks at mass-to-charge ratios 193.049, 208.068, 207.065, 165.053, and 335.088 [1]. These fragmentation patterns result from the loss of specific functional groups and ring-opening reactions characteristic of rotenoid structures [43].

Table 2: Mass Spectrometry Fragmentation Data for Tephrosin

| Fragment m/z | Relative Intensity (%) | Proposed Structure |

|---|---|---|

| 411.139 | 72.81 | [M+H]⁺ |

| 365.138 | 69.20 | Loss of methoxy and methyl |

| 335.088 | 15.78 | Ring fragmentation |

| 208.071 | 64.03 | Aromatic fragment |

| 193.049 | 100.00 | Base peak fragment |

Gas chromatography-mass spectrometry provides additional fragmentation information under electron impact conditions [1]. The molecular ion peak may be observed with lower intensity due to the extensive fragmentation typical of rotenoid compounds under electron impact ionization [11] [17]. Other mass spectrometry techniques including tandem mass spectrometry can provide detailed structural elucidation through controlled fragmentation studies [43].

Infrared Spectroscopic Features

Infrared spectroscopy of tephrosin reveals characteristic absorption bands that correspond to the various functional groups present in the molecule [14] [18]. The carbonyl stretch of the ketone functional group typically appears as a strong absorption around 1650-1680 reciprocal centimeters, characteristic of conjugated ketone systems [14] [18]. The hydroxyl group at position 7a generates a broad absorption band around 3200-3500 reciprocal centimeters due to oxygen-hydrogen stretching vibrations [14] [18] [30].

The aromatic carbon-carbon stretching vibrations produce multiple absorption bands in the 1450-1600 reciprocal centimeters region, reflecting the presence of benzene rings within the rotenoid structure [14] [18]. Carbon-hydrogen stretching vibrations of the aromatic protons appear around 3000-3100 reciprocal centimeters [14] [18]. The methoxy groups contribute characteristic carbon-oxygen stretching absorptions around 1000-1300 reciprocal centimeters [14] [18].

Ether linkages within the pentacyclic framework generate carbon-oxygen stretching absorptions in the 1000-1250 reciprocal centimeters region [14] [18]. The complex fingerprint region below 1500 reciprocal centimeters contains numerous absorption bands that provide a unique spectroscopic signature for tephrosin [14] [18]. Fourier transform infrared spectroscopy provides enhanced resolution and sensitivity for detailed functional group analysis [14] [18].

Ultraviolet-Visible Spectral Characteristics

Ultraviolet-visible spectroscopy of tephrosin reveals characteristic absorption patterns that reflect the extended conjugation within the rotenoid chromophore system [15]. The compound exhibits strong absorption in the ultraviolet region due to π→π* electronic transitions within the aromatic ring systems [15]. The benzene rings and extended conjugation contribute to absorption maxima typically observed around 280-320 nanometers [15].

The rotenoid chromophore system generates characteristic absorption bands that distinguish tephrosin from other natural products [15]. The methoxy substituents and hydroxyl groups can influence the electronic transitions through their electron-donating effects [15]. Solvent effects may cause slight shifts in the absorption maxima due to interactions between the solvent and the electronic system of the molecule [15].

The extinction coefficients for the major absorption bands provide quantitative information about the electronic transitions [15]. The compound may exhibit multiple absorption maxima corresponding to different electronic transitions within the complex chromophore system [15]. Long-wavelength absorption tails extending into the visible region may contribute to any slight coloration observed in concentrated solutions [15].

Chemical Reactivity of Functional Groups

The chemical reactivity of tephrosin is largely determined by its diverse functional groups, each contributing distinct reactivity patterns [16] [28] [29]. The ketone functional group at position 7 represents a highly reactive electrophilic center that can undergo nucleophilic addition reactions [31] [34]. This carbonyl group can participate in reduction reactions, potentially forming secondary alcohols under appropriate reducing conditions [31] [34]. The ketone also serves as a site for condensation reactions with nitrogen-containing nucleophiles such as hydrazines or hydroxylamines [31].

The hydroxyl group at position 7a exhibits typical alcohol reactivity, including the ability to undergo esterification and etherification reactions [29] [30]. This hydroxyl group can participate in hydrogen bonding interactions, influencing both the physical properties and biological activity of the compound [29] [30]. The hydroxyl functionality can be oxidized to form additional ketone groups under appropriate oxidizing conditions [29] [30].

The methoxy groups at positions 9 and 10 represent ether functionalities that are generally unreactive under mild conditions [32] [33]. However, these methoxy groups can undergo demethylation reactions under strong acidic conditions or through the action of specific enzymes [32]. The electron-donating nature of the methoxy groups influences the reactivity of adjacent aromatic positions [32] [16].

Table 3: Functional Group Reactivity in Tephrosin

| Functional Group | Position | Reactivity Type | Typical Reactions |

|---|---|---|---|

| Ketone | C-7 | Electrophilic | Nucleophilic addition, reduction |

| Hydroxyl | C-7a | Nucleophilic | Esterification, oxidation |

| Methoxy | C-9, C-10 | Weakly reactive | Demethylation under harsh conditions |

| Ether linkages | Multiple | Unreactive | Stable under most conditions |

| Aromatic rings | Multiple | Electrophilic aromatic substitution | Limited due to deactivation |

The ether linkages within the pentacyclic framework are generally stable and unreactive under normal conditions [32] [33]. These structural elements provide rigidity to the molecular framework and resist hydrolysis except under very harsh acidic or basic conditions [32] [33]. The aromatic rings within the structure can potentially undergo electrophilic aromatic substitution reactions, though the electron-withdrawing effects of the ketone and the sterically hindered environment limit such reactivity [16] [28].

Tephrosin has been documented in numerous plant species across different botanical families [1] [2]. The compound exhibits extensive distribution within the plant kingdom, with the highest concentrations typically found in leguminous species. Research indicates that tephrosin occurs naturally in at least 26 documented plant species from multiple genera [1].

Tephrosia Species (Tephrosia vogelii, Tephrosia purpurea, Tephrosia tinctoria)

Tephrosia vogelii represents the primary and most extensively studied source of tephrosin [2] [3]. This species, native to tropical Africa and subsequently introduced to Asia and the Americas, contains the highest documented levels of tephrosin among all known botanical sources [2] [4]. The compound occurs alongside other major rotenoids including deguelin (the predominant component), rotenone, and rotenolone [2] [5]. Research demonstrates that leaflets contain 80 to 90 percent of the total rotenoids in Tephrosia vogelii, with tephrosin representing a major constituent [4] [6].

Phytochemical analysis across East Africa has revealed three distinct chemotypes of Tephrosia vogelii, with chemotype 1 characterized by the presence of deguelin as the major rotenoid along with tephrosin and rotenone as minor components [2] [7]. The rotenoid content varies significantly among different strains, with specimens from Puerto Rico and Kenya demonstrating particularly high tephrosin concentrations [6].

Tephrosia purpurea constitutes another significant source of tephrosin [8] [9]. This species, possessing a pantropical distribution and native to southwestern Asia and northeastern Africa, has been extensively utilized in traditional medicine systems [8] [10]. The compound occurs primarily in leaves and seeds, often accompanying other bioactive constituents including pongamol, purpurin, tephrostachin, and various flavonoids [8] [9]. Research indicates that tephrosin from Tephrosia purpurea exhibits notable insecticidal properties against silkworms and demonstrates activity as an inhibitor against phorbol mouse epidermal cells [11].

Tephrosia tinctoria represents a third major source within the genus, native to India and Sri Lanka [12] [13]. This species contains tephrosin alongside various flavonoid compounds including 7-O-methylglabranin, 5,7-di-O-prenylbiochanin A, and dehydrodeguelin [12] [14]. The flavonoids extracted from Tephrosia tinctoria demonstrate cytotoxic activity when tested against various cell lines [14].

Derris elliptica

Derris elliptica (Wall.) Benth. represents a prominent source of tephrosin outside the Tephrosia genus [15] [16]. This species, distributed throughout Southeast Asia, contains multiple toxic rotenoid compounds including rotenone, toxicarol, elliptone, sumatrol, tephrosin, and deguelin [15]. The roots constitute the primary source of rotenoids, with traditional utilization as fish poison and crop pest insecticide [15]. Recent investigations have documented three new rotenoids from the stems of Derris elliptica, expanding understanding of the compound diversity within this species [17] [18].

Mundulea sericea

Mundulea sericea, commonly known as the cork bush, represents an important botanical source of tephrosin [19] [20]. This attractive shrub or small tree occurs in relatively open woodlands across Africa, Madagascar, India, and Sri Lanka [20] [21]. Research has documented the isolation of novel rotenoids including (-)-13α-hydroxydeguelin and (-)-13α-hydroxytephrosin from the bark of Mundulea sericea [22]. The species contains deguelin and tephrosin alongside other rotenoid compounds, with studies indicating minimal side effects on mammals despite the presence of these bioactive constituents [23].

Antheroporum pierrei

Antheroporum pierrei represents a significant source of tephrosin with demonstrated biological activity [24] [25]. Bioassay-guided fractionation of extracts from leaves and twigs has yielded tephrosin alongside rotenone, 12a-hydroxyrotenone, and four new pyranoisoflavones designated as pierreiones A-D [25] [26]. The tephrosin isolated from this species exhibits antineoplastic and pesticidal activities, with compounds accounting for the majority of biological activity in terms of cytotoxicity and selective toxicity to solid tumor cell lines [25] [27].

Other Plant Sources

Beyond the major sources documented above, tephrosin occurs in numerous additional plant species [1]. These include:

Amorpha fruticosa, Crotalaria species, Derris malaccensis, Derris oblonga, Derris trifoliata, Erycibe expansa, Lonchocarpus longifolius, Lonchocarpus species, Lonchocarpus spruceanus, Lonchocarpus utilis, Milletia dura, Millettia ferruginea, Millettia oblata subspecies teitensis, Millettia pachycarpa, Millettia taiwaniana, Piscidia mollois, Sarcolobus globosus, Tephrosia candida, Tephrosia elata, and Tephrosia leiocarpa [1].

Distribution in Plant Tissues

The distribution of tephrosin within plant tissues demonstrates significant variation among species and plant parts [4] [28] [6]. Research on Tephrosia vogelii reveals that leaflets contain the highest concentrations, accounting for 80-90% of total rotenoids within the plant [4] [6]. The concentration hierarchy follows the pattern: leaflets > petioles > stems > roots, with roots containing the lowest tephrosin levels [4].

In Tephrosia vogelii, both rotenoids (tephrosin and deguelin) demonstrate far higher concentrations in leaflets compared to petioles and stems, with the lowest levels consistently found in roots [4]. Interestingly, each plant tested showed leaflets containing more deguelin than rotenone, while in petioles, stems, and roots, rotenone generally predominated over other rotenoid compounds [4].

For Tephrosia purpurea, tephrosin accumulates primarily in leaves and seeds, with both tissues serving as significant repositories for the compound [8] [29]. The seeds particularly demonstrate utility as fish poison, indicating substantial tephrosin concentrations [29].

In Derris elliptica, the roots represent the primary accumulation site for tephrosin and related rotenoids [15]. However, recent research has documented significant concentrations in stems as well, with three new rotenoid compounds isolated from stem tissues [17].

Mundulea sericea demonstrates tephrosin accumulation primarily in the bark tissues, where the compound occurs alongside hydroxydeguelin derivatives [22] [23].

Ecological Significance

Tephrosin-containing plants, particularly those within the Leguminosae family, demonstrate substantial ecological importance through multiple mechanisms [30] [31] [32]. These species contribute significantly to ecosystem nitrogen cycling through symbiotic nitrogen fixation processes [33] [32] [34].

Nitrogen Fixation Contributions: Leguminous species containing tephrosin, including multiple Tephrosia species, establish symbiotic relationships with rhizobia bacteria in root nodules, converting atmospheric nitrogen into plant-available forms [32] [34] [35]. This process proves essential for ecosystem productivity, particularly in nitrogen-limited environments [33] [32]. Research indicates that nitrogen-fixing plants serve as key constituents in many natural ecosystems worldwide, representing the major source of nitrogen entering the nitrogen cycle [32].

Soil Fertility Enhancement: Tephrosia species demonstrate remarkable capabilities for soil improvement and reclamation [30]. These plants successfully establish in degraded soils, including coal mine spoils and calcite mine areas, while retaining their nodulating ability and nitrogen-fixing capacity [30]. Tephrosia purpurea has proven particularly effective for utilization on saline-sodic soils, reducing soil salinity through pH modification [30].

Biodiversity Conservation: The presence of tephrosin-containing species contributes to ecosystem biodiversity maintenance [30]. These plants provide multiple ecological services including soil stabilization, cover crop functions, and support for beneficial ecosystem services [30] [31]. Research demonstrates that Tephrosia species can serve as effective cover crops when intercropped with various agricultural systems [31].

Pest Management Ecology: Tephrosin and related rotenoid compounds contribute to natural pest control mechanisms within ecosystems [3] [5] [31]. The compound demonstrates significant insecticidal properties, potentially influencing arthropod community structure and dynamics [3] [5]. This natural pesticidal activity provides ecosystem-level benefits through reduced herbivore pressure on associated plant species [31].

Invasive Potential Considerations: While tephrosin-containing species provide numerous ecological benefits, some demonstrate invasive tendencies when introduced beyond their native ranges [30]. This invasiveness stems from high adaptability to diverse environmental conditions and the longevity of propagules, which can remain viable for extended periods [30]. Such characteristics may lead to competition with native species and potential biodiversity reduction [30].

Extraction and Isolation Methodologies

The extraction and isolation of tephrosin requires sophisticated methodological approaches due to the compound's chemical properties and relatively low concentrations in plant tissues [36] [37] [38]. Multiple extraction techniques have been developed and refined for optimal tephrosin recovery.

Solvent Extraction Methods: Traditional solvent extraction represents the most widely employed approach for tephrosin isolation [36] [37]. Methanol extraction constitutes the primary method, with plant materials typically subjected to maceration in methanol for extended periods [2] [7]. The methanolic extracts undergo subsequent partitioning with various solvents including hexane, chloroform, and ethyl acetate to achieve compound separation [36] [37].

Research on Tephrosia vogelii demonstrates effective extraction using methanolic solvents, with subsequent analysis by liquid chromatography-mass spectrometry (LC-MS) for compound identification [2] [7]. The extraction process typically involves initial grinding of dried plant material, followed by solvent maceration and filtration [37] [39].

Ultrasonic-Assisted Extraction: Ultrasonic-assisted extraction has emerged as an effective method for tephrosin recovery [40]. This technique employs ultrasonic energy to enhance mass transfer rates and reduce extraction times [40] [41]. Research on related rotenoid compounds demonstrates successful application of ultrasonic extraction for 30-minute periods using ethanol as the extraction solvent [40].

Microwave-Assisted Extraction: Microwave-assisted extraction represents a novel, quick, and efficient method for polysaccharide and secondary metabolite extraction [42] [38]. This technique demonstrates higher bioactivities and increased yield rates compared to traditional methods [42]. The approach utilizes microwave energy to heat solvents rapidly, enhancing extraction efficiency while reducing processing time [38] [41].

Chromatographic Purification: Following initial extraction, chromatographic techniques provide essential purification steps [36] [37] [43]. Silica gel column chromatography represents the standard approach, utilizing various solvent systems for compound separation [36] [40]. High-performance liquid chromatography (HPLC) serves multiple functions including analytical monitoring, compound identification, and preparative purification [37] [44].

Research demonstrates successful tephrosin purification using silica gel columns eluted with petroleum ether-ethyl acetate mixtures in ratios of 4:1 (volume/volume) [40]. Preparative HPLC with reverse-phase columns provides enhanced resolution for final purification steps [37] [44].

Crystallization Techniques: Recrystallization methods provide final purification for tephrosin isolation [40]. Research indicates successful crystal formation when fractions containing tephrosin are placed in dark conditions at 4°C for extended periods [40]. Multiple recrystallization cycles using carbon tetrachloride can achieve purities exceeding 99% [40].

Analytical Verification: Modern tephrosin isolation requires comprehensive analytical verification using multiple techniques [37] [44]. High-performance liquid chromatography with diode array detection (HPLC-DAD) provides primary identification through retention time comparison and ultraviolet spectral analysis [2] [7]. Mass spectrometry offers definitive structural confirmation through molecular ion determination and fragmentation pattern analysis [2] [37].

Liquid chromatography-mass spectrometry (LC-MS) has become the standard approach for tephrosin identification, with characteristic molecular ions at m/z 433.4 [M + Na]+ and diagnostic ultraviolet absorption maxima at 272, 300, and 314 nanometers [2] [7].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Wikipedia

Use Classification

Dates

Explore Compound Types